molecular formula C16H18N2O3 B12036154 N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide

Cat. No.: B12036154
M. Wt: 286.33 g/mol
InChI Key: LEYBRBHHXZQVQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of a suitable anthranilate derivative followed by cyclization . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the pyrroloquinoline core .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions typically require controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while reduction of the carbonyl group can produce quinoline alcohols .

Mechanism of Action

The mechanism of action of N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-butyl-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-2-3-8-17-15(20)12-14(19)11-6-4-5-10-7-9-18(13(10)11)16(12)21/h4-6,19H,2-3,7-9H2,1H3,(H,17,20)

InChI Key

LEYBRBHHXZQVQP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O

Origin of Product

United States

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